molecular formula C20H20F3N3OS B2680057 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034301-06-7

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2680057
CAS No.: 2034301-06-7
M. Wt: 407.46
InChI Key: GGPRIZWEDIUYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3OS and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacologically Active Benzo[b]thiophen Derivatives

Research into benzo[b]thiophen derivatives, such as the creation of various analogues through chemical reactions involving lithium aluminium hydride, thionyl chloride, and other compounds, has demonstrated their potential pharmacological activities. Some derivatives have been evaluated for their effects, highlighting the chemical versatility and potential therapeutic relevance of these compounds (Chapman et al., 1969).

Anti-Acetylcholinesterase Activity

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity, aiming to optimize pharmacophoric moieties for better therapeutic outcomes. This research underscores the potential of urea derivatives in creating more effective treatments for conditions such as Alzheimer's disease, by targeting enzyme inhibition (Vidaluc et al., 1995).

Synthesis Techniques

Innovative synthesis techniques, such as the single-pot synthesis of ureas from carboxylic acids, demonstrate the chemical flexibility and potential for creating complex molecules efficiently. These methods offer insights into more effective and environmentally friendly chemical synthesis processes, highlighting the relevance of urea derivatives in various scientific and industrial applications (Thalluri et al., 2014).

Hindered Ureas as Masked Isocyanates

Research into hindered trisubstituted ureas has revealed their unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. This finding has significant implications for synthetic chemistry, offering a more efficient pathway to amine derivatives and potentially impacting various fields, including pharmaceuticals and materials science (Hutchby et al., 2009).

Potential Anticancer Agents

The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents illustrate the therapeutic potential of urea derivatives. These compounds have shown cytotoxic effects against human adenocarcinoma cells in vitro, suggesting their promise as leads for developing new cancer treatments (Gaudreault et al., 1988).

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-26(2)17(14-12-28-18-10-6-3-7-13(14)18)11-24-19(27)25-16-9-5-4-8-15(16)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPRIZWEDIUYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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